Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate
Description
Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]acetate is a bisthiazolidinone derivative characterized by two conjugated thiazolidinone cores. Each core contains a sulfanylidene (C=S) group, a 4-oxo (C=O) moiety, and an ethoxycarbonylmethyl substituent.
Synthesis: The compound is synthesized via nucleophilic substitution reactions. For example, a mixture of a thiazolidinone precursor (e.g., 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile) and ethyl chloroacetate is refluxed in anhydrous acetone with potassium carbonate as a base . The reaction proceeds via alkylation of the thiazolidinone nitrogen, followed by esterification to yield the final product.
Structural Confirmation: Crystallographic tools such as SHELX and ORTEP have been employed to validate its structure, confirming the (5E)-configuration and planar geometry of the bisthiazolidinone system .
Properties
CAS No. |
93719-13-2 |
|---|---|
Molecular Formula |
C14H14N2O6S4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C14H14N2O6S4/c1-3-21-7(17)5-15-11(19)9(25-13(15)23)10-12(20)16(14(24)26-10)6-8(18)22-4-2/h3-6H2,1-2H3 |
InChI Key |
TTZRXKIUWHOQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=C2C(=O)N(C(=S)S2)CC(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation
This method employs a one-pot reaction involving:
- Primary amines (e.g., substituted anilines)
- Oxo-compounds (e.g., aldehydes or ketones)
- Thiolic agents (e.g., thioglycolic acid or mercaptoacetic acid esters)
- Reactants are heated under reflux in ethanol or DMF with a catalytic base (e.g., triethylamine).
- The reaction proceeds via sequential imine formation, cyclization, and oxidation to yield the thiazolidinone core.
- Ethyl chloroacetate is introduced to functionalize the 3-position with an ethoxycarbonylmethyl group.
| Parameter | Value |
|---|---|
| Temperature | 70–100°C |
| Solvent | Ethanol/DMF |
| Reaction Time | 4–12 hours |
| Yield | 60–80% |
Knoevenagel Condensation for 5-Ene Formation
The 5-ene (E-configuration) is critical for conjugation and is achieved via:
- 5-Carboxymethylidene-4-thiazolidinone intermediates are treated with diethyl acetylenedicarboxylate in glacial acetic acid to install the second thiazolidinone ring.
Stepwise Synthesis and Functionalization
Thiazolidinone Ring Construction
Step 1 : Synthesis of 2-mercapto-4-thiazolidinone precursors:
- Anthranilic acid derivatives react with phenyl isothiocyanate to form 2-mercaptoquinazolinones.
Step 2 : Alkylation with ethyl chloroacetate: - Thiolate intermediates (generated in alkaline conditions) react with ethyl chloroacetate to introduce the ethoxycarbonylmethyl side chain.
| Intermediate | Melting Point | Yield |
|---|---|---|
| 2-Mercapto derivative | 569 K | 80% |
| Alkylated product | – | 70–85% |
Diethyl Acetylenedicarboxylate Coupling
The second thiazolidinone ring is formed via:
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | Reflux (110–120°C) |
| Time | 5–8 hours |
| Yield | 65–77% |
Structural Confirmation and Analysis
Spectroscopic Characterization
- IR : Peaks at 1716 cm−1 (C=O), 1659 cm−1 (C=N), and 1210 cm−1 (C=S).
- 1H NMR :
- MS : Molecular ion peak at m/z 436.5 (M+).
Challenges and Alternatives
Steric and Electronic Effects
Alternative Routes
- Microwave-assisted synthesis : Reduces reaction time to 30–60 minutes with comparable yields.
- Solid-phase synthesis : For parallel production of analogs, though scalability remains limited.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate involves its interaction with specific molecular targets. The thiazolidine ring structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural diversity based on substituents and conjugation patterns. Below is a comparative analysis of the target compound with analogous structures:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Findings:
Substituent Effects: The target compound’s ethoxycarbonylmethyl groups enhance steric bulk and electronic conjugation compared to simpler monothiazolidinones . Hydroxy or methoxy substituents (e.g., ) improve solubility but reduce thermal stability.
Bioactivity Trends: Bisthiazolidinones (e.g., the target compound) show broader bioactivity profiles than monothiazolidinones, likely due to increased π-conjugation and binding affinity . Arylidene substituents (e.g., benzyloxy or pyrazole in ) correlate with antiproliferative or anti-inflammatory effects.
Synthetic Challenges: Bisthiazolidinones require stringent reaction conditions (e.g., anhydrous acetone, prolonged reflux) compared to monothiazolidinones . Yields for bisthiazolidinones are typically lower (24–73%) than for simpler analogs .
Notes
Structural Complexity: The bisthiazolidinone scaffold’s rigidity and conjugation limit its solubility, necessitating formulation strategies for pharmacological applications .
Bioactivity Data Gap : While the target compound’s bioactivity is inferred from analogs, direct studies are lacking. Prioritize in vitro assays (e.g., NCI-60 screening) .
Computational Predictions : Tools like Hit Dexter 2.0 could assess the compound’s likelihood of being a promiscuous binder or “dark chemical matter” .
Biological Activity
Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate is a complex thiazolidinone derivative with notable biological activity, particularly in the realms of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and potential applications based on various studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse pharmacological activities. The structure can be represented as follows:
Key Properties:
- Molecular Weight: Approximately 346.4 g/mol
- CAS Number: 93719-13-2
- Melting Point: Not explicitly stated but typically ranges around 160°C for similar compounds.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazolidinone derivatives, including the compound . The presence of sulfur in the thiazolidinone ring enhances its interaction with microbial enzymes, leading to inhibition of growth.
- Study Findings:
- A study demonstrated that derivatives with a thiazolidinone core exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound's structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines.
- Case Studies:
Table 1: Summary of Biological Activities
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that modify the thiazolidinone core to enhance biological activity.
Q & A
Q. What are the established synthetic routes for this thiazolidinone-based compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving condensation and cyclization processes. A typical method involves:
- Step 1 : Reaction of a thiosemicarbazide derivative with chloroacetic acid in the presence of sodium acetate and acetic acid to form the thiazolidinone core .
- Step 2 : Introduction of substituents via Knoevenagel condensation using aldehydes or ketones under reflux in acetic acid, followed by recrystallization . Yield optimization requires precise control of temperature (reflux vs. room temperature), solvent polarity (acetic acid or DMF), and catalyst (sodium acetate). For example, extended reflux times (>3 hours) in acetic acid improve crystallinity but may reduce yield due to side reactions .
Q. How is the compound’s structure validated, and what analytical techniques are critical?
Structural confirmation relies on:
- X-ray crystallography : Resolves stereochemistry and confirms the (5E)-configuration of the exocyclic double bond .
- NMR spectroscopy : Key signals include the thione sulfur (δ ~160-170 ppm in C NMR) and the ethoxycarbonyl group (δ ~1.3 ppm for CH in H NMR) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 352.4285 for related analogs) validate the molecular formula .
Q. What are the primary biological activities reported for similar thiazolidinone derivatives?
Analogous compounds exhibit antimicrobial , anticancer , and anti-inflammatory activities. For example:
- Antibacterial : Inhibition of bacterial enzymes (e.g., DNA gyrase) via thione sulfur interactions .
- Anticancer : Induction of apoptosis in cancer cells through ROS generation and mitochondrial pathway activation .
- Anti-inflammatory : Suppression of COX-2 and TNF-α expression in macrophages .
Advanced Research Questions
Q. How do substituents on the thiazolidinone core modulate bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., sulfanylidene) enhance electrophilicity, improving enzyme inhibition (e.g., IC values <10 µM for bacterial targets) .
- Hydrophobic substituents (e.g., ethoxycarbonylmethyl) improve membrane permeability, as shown in logP calculations (e.g., logP ~2.5 for related derivatives) .
- Stereochemistry : The (5E)-configuration optimizes π-π stacking with aromatic residues in enzyme active sites, as modeled via docking studies .
Q. What experimental design strategies address contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 40-75% for similar compounds) arise from:
- Solvent purity : Trace water in acetic acid promotes hydrolysis of intermediates, reducing yield .
- Catalyst stoichiometry : Excess sodium acetate (>1.2 eq.) accelerates condensation but may cause side reactions . Mitigation strategies include:
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, catalyst ratio) to identify critical parameters .
- In situ monitoring : Use of HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
Q. How can computational methods guide the optimization of reaction pathways?
Computational tools are used to:
- Predict reaction thermodynamics : Density Functional Theory (DFT) calculates activation energies for cyclization steps, identifying rate-limiting stages .
- Simulate solvent effects : Molecular dynamics models (e.g., COSMO-RS) predict solvent compatibility, reducing trial-and-error in solvent selection .
- Virtual screening : QSAR models prioritize substituents for enhanced bioactivity, reducing synthetic workload .
Methodological Challenges and Solutions
Q. How are spectroscopic data contradictions resolved (e.g., overlapping signals in NMR)?
Overlapping H NMR signals (e.g., aromatic protons at δ 7.2-7.5 ppm) are resolved via:
- 2D NMR techniques : HSQC and HMBC correlate protons with C signals, distinguishing adjacent substituents .
- Deuteration : Exchangeable protons (e.g., NH) are identified using DO shake tests .
Q. What strategies improve reproducibility in biological assays?
Variability in IC values (e.g., ±15% across labs) is minimized by:
- Standardized protocols : Pre-treatment of cell lines with antioxidants (e.g., NAC) to control ROS variability .
- Positive controls : Use of reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
